molecular formula C8H16N2 B15311019 (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine

Cat. No.: B15311019
M. Wt: 140.23 g/mol
InChI Key: DXDVIHWHNZVPOK-QMMMGPOBSA-N
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Description

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine typically involves the following steps:

    Pyrrolidine Formation: Cyclization to form the pyrrolidine ring.

    Amination: Introduction of the methanamine group.

One common method involves the cyclopropylation of a suitable precursor, followed by cyclization to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production may also involve continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a similar structure but different functional groups.

    2-Hydroxy-2-methylpropiophenone: A compound with a different core structure but similar functional groups.

Uniqueness

(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is unique due to its specific combination of a cyclopropyl group, pyrrolidine ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

[(2S)-1-cyclopropylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C8H16N2/c9-6-8-2-1-5-10(8)7-3-4-7/h7-8H,1-6,9H2/t8-/m0/s1

InChI Key

DXDVIHWHNZVPOK-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2CC2)CN

Canonical SMILES

C1CC(N(C1)C2CC2)CN

Origin of Product

United States

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